molecular formula C16H17N3O2S B12952555 N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide

N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide

Cat. No.: B12952555
M. Wt: 315.4 g/mol
InChI Key: ABRYYYFHTGJXFG-UHFFFAOYSA-N
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Description

N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide: is a complex organic compound with the molecular formula C18H15N3OS . This compound is part of a class of chemicals known for their diverse applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide typically involves the reaction of 2-naphthoyl chloride with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve the use of advanced techniques such as ultrasonic-assisted synthesis to enhance yield and reaction rates. For instance, the use of 2-naphthoyl chloride in combination with various hydrazine derivatives under ultrasonic conditions has been shown to produce high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various naphthoquinone derivatives, hydrazine derivatives, and substituted naphthoyl compounds .

Mechanism of Action

The mechanism of action of N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide
  • N-(cyclohexylcarbamothioyl)-2-naphthamide
  • 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl benzoate

Comparison: N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide is unique due to its specific hydrazinecarbonothioyl and butyramide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-[(naphthalene-1-carbonylamino)carbamothioyl]butanamide

InChI

InChI=1S/C16H17N3O2S/c1-2-6-14(20)17-16(22)19-18-15(21)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3,(H,18,21)(H2,17,19,20,22)

InChI Key

ABRYYYFHTGJXFG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=S)NNC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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